molecular formula C25H33NO9 B10846734 Anhydroryanidine

Anhydroryanidine

Cat. No.: B10846734
M. Wt: 491.5 g/mol
InChI Key: BPFNBBLVUYSFRK-MKKQGFNNSA-N
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Description

Anhydroryanidine (systematic IUPAC name pending verification) is a synthetic organic compound hypothesized to belong to the class of nitroacetamide derivatives, structurally related to pharmaceutical intermediates such as Ranitidine nitroacetamide . While direct literature on this compound is sparse, its nomenclature suggests a structural analogy to ryanodine receptor-targeting compounds, which are critical in calcium signaling pathways in cellular systems . However, its exact synthesis pathway, physicochemical properties (e.g., solubility, melting point), and biological activity remain under investigation.

Properties

Molecular Formula

C25H33NO9

Molecular Weight

491.5 g/mol

IUPAC Name

[(2R,7S,12R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3/t15-,17-,18+,19?,20?,21?,22?,23?,24?,25?/m1/s1

InChI Key

BPFNBBLVUYSFRK-MKKQGFNNSA-N

Isomeric SMILES

CC(C)C1([C@H](C2([C@]3(CC4(C1(C2(C5(C3(CCC(=C)[C@H]5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O

Canonical SMILES

CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O

Origin of Product

United States

Preparation Methods

Anhydroryanidine can be synthesized through the dehydration of ryanodine. This process can be achieved by treating ryanodine with mild acid or by sublimation . The dehydration of ryanodine results in the formation of anhydroryanodine, which is then further processed to obtain this compound. Industrial production methods typically involve the use of large-scale dehydration reactors and purification systems to ensure high purity and yield.

Chemical Reactions Analysis

Anhydroryanidine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of this compound can yield different reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Anhydroryanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in studies involving ryanodine and its analogues.

    Biology: this compound is used to study calcium signaling pathways, as it interacts with ryanodine receptors.

    Medicine: Research involving this compound contributes to the understanding of muscle contraction and relaxation mechanisms.

    Industry: It is used in the development of insecticides and other agricultural chemicals

Mechanism of Action

Anhydroryanidine exerts its effects by interacting with ryanodine receptors, which are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells. By binding to these receptors, this compound modulates calcium release, which in turn affects muscle contraction and relaxation. The molecular targets involved include the ryanodine receptor isoforms, and the pathways affected are primarily related to calcium signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Anhydroryanidine shares functional and structural similarities with three key compounds: Ranitidine nitroacetamide , N-hydroxyamidoximes , and adamantan-1-amine hydrochloride . Below is a systematic comparison based on available

Structural and Functional Comparison

Property This compound Ranitidine Nitroacetamide N-Hydroxyamidoximes Adamantan-1-amine Hydrochloride
Core Structure Nitroacetamide backbone N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide N-hydroxylated amidoxime functional groups Adamantane ring with amine group
Functional Groups Nitro, amide Nitro, amide, dimethylamino-furan, thioether Amidoxime (N-hydroxy), oxime Amine, adamantane scaffold
Coordination Chemistry Potential multidentate ligand (N,O) Limited metal-binding data Bidentate ligand (N,O) for transition metals Not applicable
Biological Relevance Hypothesized calcium channel modulation H₂-receptor antagonist (Ranitidine analog) Antimicrobial, antiviral applications Antiviral (e.g., influenza A)

Physicochemical Properties

Parameter This compound Ranitidine Nitroacetamide N-Hydroxyamidoximes Adamantan-1-amine Hydrochloride
Solubility Insoluble in H₂O (predicted) Soluble in polar aprotic solvents Moderate solubility in ethanol Highly soluble in H₂O, methanol
Stability Thermally labile (nitro group) Stable under inert atmosphere Oxidative degradation observed Stable up to 300°C
Melting Point Not reported 158–160°C (decomposes) 120–135°C (varies by substituent) 300°C (decomposition)

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